![molecular formula C6H5BN2O3 B1277327 Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid CAS No. 426268-09-9](/img/structure/B1277327.png)

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

Overview

Description

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is a boron-based heterocyclic compound recognized for its potent pharmacological activities, including anticancer potential . This compound is part of a broader class of boron-based benzo[C][1,2,5]oxadiazoles, which have been extensively studied for their therapeutic applications, particularly in targeting tumor hypoxia .

Mechanism of Action

Target of Action

Benzoxadiazoles are known to possess potent pharmacological activities , suggesting that they interact with biological targets to exert their effects.

Mode of Action

Benzoxadiazoles and benzothiadiazoles are known to display promising anticancer activity

Biochemical Pathways

The presence of an intramolecular charge transfer mechanism during light absorption has been noted for similar compounds , suggesting that they may influence pathways involving light absorption and electron transfer.

Result of Action

It has been suggested that similar compounds may have significant in vivo antitumor effects, potentially through promoting antitumor immunity .

Biochemical Analysis

Biochemical Properties

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid plays a crucial role in biochemical reactions, particularly in the context of hypoxia inhibition. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to target hypoxia-inducing factor-1 (HIF-1), a key player in promoting angiogenesis, cancer cell division, and cell survival under low oxygen conditions . The interaction between this compound and HIF-1 involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing hypoxia-induced cellular responses.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those related to hypoxia and oxidative stress. Additionally, this compound affects gene expression by downregulating genes associated with cell survival and upregulating those involved in cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like HIF-1. By binding to the active site of HIF-1, it inhibits the enzyme’s activity, leading to a decrease in hypoxia-induced gene expression. This inhibition results in reduced angiogenesis and tumor growth. Additionally, this compound may also interact with other proteins involved in cellular stress responses, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on HIF-1 and other target proteins, leading to sustained reductions in hypoxia-induced cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity and oxidative stress, have been observed. These findings suggest that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to hypoxia and oxidative stress. It interacts with enzymes such as HIF-1 and other proteins involved in cellular stress responses. These interactions lead to changes in metabolic flux and metabolite levels, contributing to the compound’s overall anticancer effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This targeted distribution enhances the compound’s efficacy by ensuring that it reaches its intended sites of action, such as the hypoxic regions of tumors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows this compound to effectively inhibit HIF-1 and other target proteins, thereby exerting its anticancer effects .

Preparation Methods

The synthesis of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid typically involves a two-step process. Initially, aryltrifluoroboronate salts undergo substitution reactions, followed by hydrolysis in the presence of silica to yield the corresponding boronic acid derivatives . This method is efficient and has been used to synthesize a series of related compounds .

Chemical Reactions Analysis

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include aryltrifluoroboronate salts and silica . The major products formed from these reactions are boronic acid derivatives, which are crucial intermediates in the synthesis of various pharmacologically active compounds .

Scientific Research Applications

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent, specifically targeting tumor hypoxia . Additionally, this compound is used in the development of new therapeutic agents and has shown promise in inhibiting hypoxia-inducing factors, which are critical in cancer metastasis and resistance to radiation therapy .

Comparison with Similar Compounds

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is unique compared to other similar compounds, such as Benzo[C][1,2,5]Thiadiazole-5-Boronic Acid, due to its specific boron-based structure and its potent anticancer properties . Similar compounds include:

- Benzo[C][1,2,5]Thiadiazole-5-Boronic Acid

- 1H-Benzimidazole-5-Boronic Acid Pinacol Ester

- 1H-Benzo[D][1,2,3]Triazol-5-Ylboronic Acid Pinacol Ester

These compounds share structural similarities but differ in their pharmacological activities and specific applications .

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMBQMSEFLESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NON=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405428 | |

| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426268-09-9 | |

| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

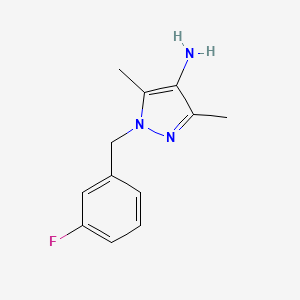

![1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277252.png)

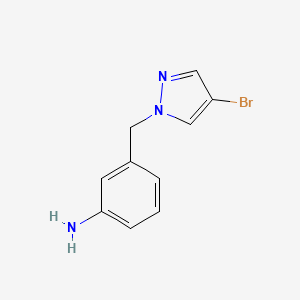

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)